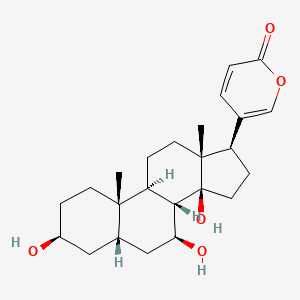
7beta-Hydroxybufalin
描述
7beta-Hydroxybufalin is a bufadienolide compound derived from the skin of toads, specifically from the species Bufo bufo gargarizans. Bufadienolides are a class of steroidal compounds known for their potent biological activities, including cardiotonic and anticancer properties. The molecular formula of this compound is C24H34O5, and it has a molecular weight of 402.53 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7beta-Hydroxybufalin typically involves the hydroxylation of bufalin, another bufadienolide. This can be achieved through microbial transformation using specific fungi such as Cunninghamella blakesleana, which catalyzes the hydroxylation at the 7beta position . The reaction conditions include maintaining an appropriate pH and temperature to optimize the enzyme activity of the fungi.
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the microbial transformation process. This involves using bioreactors to control the growth conditions of the fungi and ensure consistent production of the compound. The product is then extracted and purified using standard chromatographic techniques.
化学反应分析
Types of Reactions: 7beta-Hydroxybufalin undergoes various chemical reactions, including:
Oxidation: This reaction can further modify the hydroxyl groups, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, altering the compound’s biological activity.
Substitution: Substitution reactions can replace the hydroxyl groups with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogenating agents (e.g., thionyl chloride) or alkylating agents (e.g., methyl iodide).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 7-ketobufalin, while reduction can produce 7-deoxybufalin.
科学研究应用
7beta-Hydroxybufalin has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of bufadienolides and their derivatives.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Industry: Utilized in the development of novel pharmaceuticals and as a lead compound for drug discovery.
作用机制
The mechanism of action of 7beta-Hydroxybufalin involves its interaction with cellular signaling pathways. It has been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and survival . By modulating this pathway, this compound induces apoptosis and inhibits the growth of cancer cells. Additionally, it affects the expression of various proteins involved in cell cycle regulation and apoptosis, such as cyclin D1, c-Myc, and Bax/Bcl-2.
相似化合物的比较
Bufalin: A closely related bufadienolide with similar cardiotonic and anticancer properties.
19-Hydroxybufalin: Another hydroxylated derivative of bufalin with potent anticancer activity.
12alpha-Hydroxybufalin: A hydroxylated bufadienolide with distinct biological activities.
Comparison: 7beta-Hydroxybufalin is unique due to its specific hydroxylation at the 7beta position, which confers distinct biological properties compared to other bufadienolides. Its ability to modulate the Wnt/β-catenin signaling pathway makes it particularly valuable in cancer research. In contrast, bufalin and other hydroxylated derivatives may target different pathways or exhibit varying degrees of potency in their biological effects.
属性
IUPAC Name |
5-[(3S,5S,7S,8S,9S,10S,13R,14S,17R)-3,7,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-22-8-5-16(25)11-15(22)12-19(26)21-18(22)6-9-23(2)17(7-10-24(21,23)28)14-3-4-20(27)29-13-14/h3-4,13,15-19,21,25-26,28H,5-12H2,1-2H3/t15-,16-,17+,18-,19-,21-,22-,23+,24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQUQFWHNJERCJ-XKPFVIKISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CC(C3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1C[C@@H]([C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


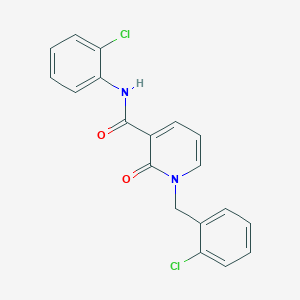
![N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(4-methoxyphenyl)-N-methylethanimidamide;hydroiodide](/img/new.no-structure.jpg)
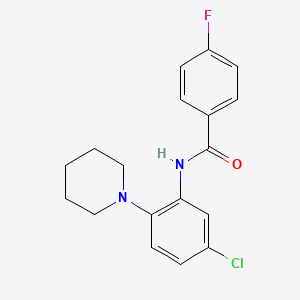
![[1-(2,2,2-Trifluoroethyl)imidazol-2-yl]methanamine;dihydrochloride](/img/structure/B2467467.png)
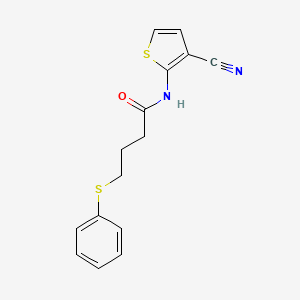
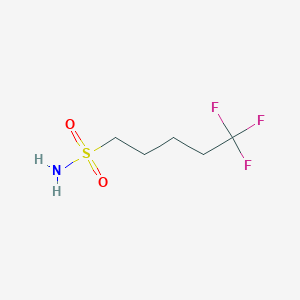
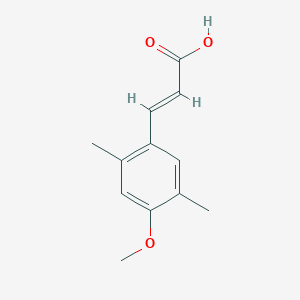
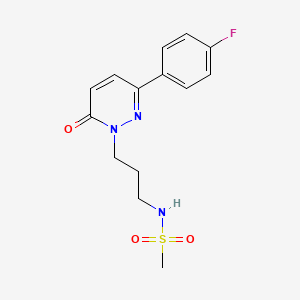
![ethyl 6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2467476.png)
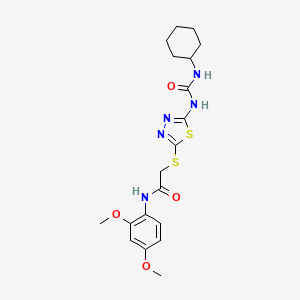
![N-(4-bromophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2467478.png)
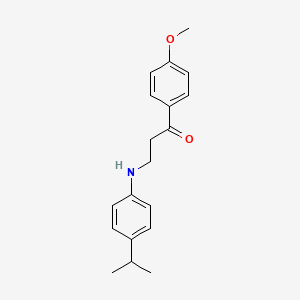
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide](/img/structure/B2467484.png)
![6-Oxospiro[2.5]octane-1-carboxylic acid](/img/structure/B2467485.png)
